![molecular formula C22H20N2 B046490 (1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine CAS No. 117106-39-5](/img/structure/B46490.png)
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
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Overview
Description
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine, commonly referred to as 1,2-DNED, is an organic compound belonging to the class of compounds known as diamines. It is a colorless solid that is soluble in organic solvents and has a melting point of 108-110°C. 1,2-DNED has been studied for its potential use in a variety of scientific applications due to its unique chemical structure.
Scientific Research Applications
Antiproliferative Agents
“(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine” can be used to form Schiff bases, which are versatile pharmacophores . These Schiff bases can form chelating complexes with several metals in different oxidation states . These complexes have been widely described for their multiple actions and numerous advantages, such as low cost and easy synthesis . They show multiple biological activities, including antimicrobial, antioxidant, antimalarial, anti-inflammatory, and antitumor . For example, the Co (II) complex 1 showed higher anticancer activity than its corresponding ligand .
Catalysts
Schiff bases may also form complexes with lanthanides and actinides acting as catalysts . These catalysts can be used in various synthetic processes .
Biochemical Reagents
“(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine” can be used as a biochemical reagent . It can be used as a biomaterial or organic compound for life science-related research .
Chiral Building Blocks
This compound can be used as a chiral building block in the synthesis of other complex molecules .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with the androgen receptor (ar), a member of the steroid receptor superfamily .
Mode of Action
It’s worth noting that the androgen receptor, which is a potential target, is a ligand-dependent transcription factor that controls the expression of androgen-responsive genes .
Biochemical Pathways
Compounds interacting with the androgen receptor can influence pathways related to androgen-responsive gene expression .
Result of Action
Compounds that interact with the androgen receptor can influence the expression of androgen-responsive genes, potentially affecting cellular functions .
properties
IUPAC Name |
(1R,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJVMUUCGDSHBT-SZPZYZBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine |
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